REACTION_CXSMILES
|
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:8]1[CH2:18][CH2:17][N:16]2[C:11](=[N:12][CH2:13][CH2:14][CH2:15]2)[CH2:10][CH2:9]1>C1COCC1>[CH2:8]1[CH2:18][CH2:17][N:16]2[C:11](=[N:12][CH2:13][CH2:14][CH2:15]2)[CH2:10][CH2:9]1.[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:3.4|
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated afterward
|
Type
|
WASH
|
Details
|
The liquid residue was then washed with diethyl ether
|
Type
|
CUSTOM
|
Details
|
isolated by decantation
|
Type
|
CUSTOM
|
Details
|
dried under vacuum (1.18 g, 95%)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |